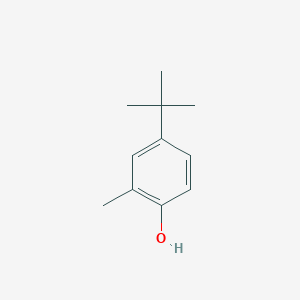

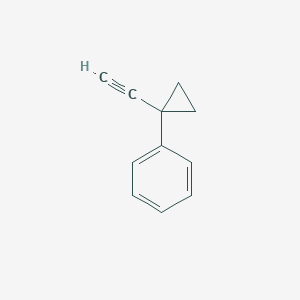

(1-乙炔基环丙基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1-Ethynylcyclopropyl)benzene is a compound that can be synthesized through various chemical reactions involving ethynyl groups and benzene derivatives. Although the specific compound is not directly studied in the provided papers, the synthesis and properties of similar ethynyl-substituted benzenes are discussed, which can provide insights into the chemistry of (1-Ethynylcyclopropyl)benzene.

Synthesis Analysis

The synthesis of ethynyl-substituted benzenes can be achieved through catalytic cycloisomerization, as demonstrated by the use of alkynophilic metal salts like PtCl2 and [RuCl2(CO)3]2, which catalyze the transformation of 1-alkyl-2-ethynylbenzenes into substituted indenes . Additionally, Sonogashira and Negishi cross-coupling reactions are employed to synthesize multi-ferrocenyl-functionalized cyclic systems, which involve the coupling of ethynyl groups with other organic moieties . These methods could potentially be adapted for the synthesis of (1-Ethynylcyclopropyl)benzene.

Molecular Structure Analysis

The molecular structure of ethynyl-substituted benzenes can be complex, with the potential for non-planar geometries and significant torsion angles, as observed in the case of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene . The presence of ethynyl groups can influence the overall conformation of the molecule, which is important for understanding the reactivity and properties of (1-Ethynylcyclopropyl)benzene.

Chemical Reactions Analysis

Ethynyl-substituted benzenes can participate in various chemical reactions, including photoreactions and cycloadditions. For instance, photolysis of ethynyl compounds can lead to intramolecular cycloaddition products . Moreover, the reactivity of ethynyl radicals in the formation of benzene rings in the interstellar medium suggests that ethynyl groups can be highly reactive intermediates in the synthesis of aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethynyl-substituted benzenes are influenced by their molecular structure. For example, coplanar and twisted conformations of diarylalkynes can affect their photophysical properties, such as fluorescence quantum yield and lifetime . The electrochemical properties, including redox behavior and charge transfer characteristics, are also affected by the presence of ethynyl and other substituent groups . These studies provide a foundation for predicting the properties of (1-Ethynylcyclopropyl)benzene.

Relevant Case Studies

While the provided papers do not directly discuss (1-Ethynylcyclopropyl)benzene, they offer case studies of related compounds. For example, the synthesis and structural investigation of 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene provide insights into the conformation and potential reactivity of propeller-like molecules with ethynyl groups . Additionally, the synthesis of 1,4-bis[β-(p-phthalic anhydride)ethynyl]benzene through C—C coupling reactions highlights the versatility of ethynyl groups in forming complex aromatic structures .

科学研究应用

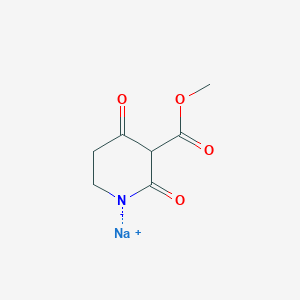

“(1-Ethynylcyclopropyl)benzene” is a chemical compound with the CAS Number: 139633-98-0 and a molecular weight of 142.2 .

- Production of Styrene and Phenol : Major industrial products from benzene are alkylated derivatives such as ethylbenzene and cumene, which are used as basic materials for the production of styrene and phenol .

- Manufacture of Surfactants : Long-chain alkylbenzenes, which are derivatives of benzene, are used as feedstocks in the manufacture of surfactants .

- Chemistry of Dyestuffs : Halogen and nitrogen derivatives of benzene are used in the chemistry of dyestuffs .

- Production of Plant Protection Agents : Benzene derivatives are used in the production of plant protection agents .

- Additives for Rubber and Plastics Processing : Benzene derivatives are used as additives for rubber and plastics processing .

- Manufacture of Pharmaceuticals : Benzene derivatives are used in the manufacture of pharmaceuticals .

属性

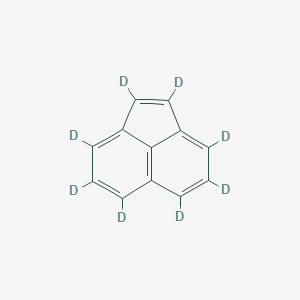

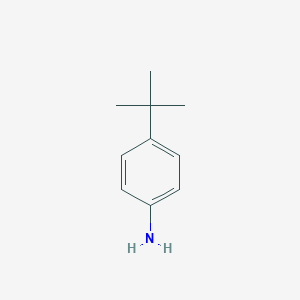

IUPAC Name |

(1-ethynylcyclopropyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-2-11(8-9-11)10-6-4-3-5-7-10/h1,3-7H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMJNHMUPFGYFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577867 |

Source

|

| Record name | (1-Ethynylcyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Ethynylcyclopropyl)benzene | |

CAS RN |

139633-98-0 |

Source

|

| Record name | (1-Ethynylcyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。